2-Hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 95533-95-2) is a privileged pyrido[1,2-a]pyrimidin-4-one scaffold with a precise 2-hydroxy-3-phenyl substitution pattern. This distinct substitution profile defines its chemical identity, introduces steric bulk and specific electronic properties, and provides a reactive 2-hydroxy handle for etherification or esterification, enabling the exploration of SHP2 allosteric inhibitors and antiplasmodial agents.
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
CAS No.95533-95-2
Cat. No.B1413986
⚠ Attention: For research use only. Not for human or veterinary use.
2-Hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 95533-95-2): Core Scaffold for Heterocyclic Chemistry and Drug Discovery Research
2-Hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 95533-95-2) is a nitrogen-containing heterocyclic compound belonging to the pyrido[1,2-a]pyrimidin-4-one class . Its molecular formula is C₁₄H₁₀N₂O₂, with a molecular weight of 238.24 g/mol . This compound features a fused pyridine-pyrimidinone core with a hydroxy substituent at the 2-position and a phenyl group at the 3-position . The pyrido[1,2-a]pyrimidin-4-one scaffold is widely recognized in medicinal chemistry as a privileged structure for the development of bioactive molecules, including kinase inhibitors and anti-infective agents [1].
[1] Bioorganic Chemistry, 2024, 151, 107661. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. View Source
Why 2-Hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 95533-95-2) Cannot Be Replaced by a Generic Pyrido[1,2-a]pyrimidin-4-one Analog
Generic substitution of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 95533-95-2) is not scientifically valid due to the compound's distinct substitution pattern, which defines its chemical identity and potential as a specific synthetic intermediate. The 3-phenyl group introduces steric bulk and specific electronic properties that would be absent in the unsubstituted 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 27420-41-3) [1]. Furthermore, the 2-hydroxy group provides a reactive handle for derivatization (e.g., etherification or esterification) that is not available in 3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1089342-82-4) . These structural features are critical; any substitution would yield a different chemical entity with altered physical properties and unknown biological or material performance. Procurement decisions must therefore be based on this exact CAS registry number to ensure experimental reproducibility.
Quantitative Differentiation Evidence for 2-Hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 95533-95-2) vs. Comparators
Validated Research Application Scenarios for 2-Hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 95533-95-2)
Scaffold for Synthesis of Diversified Pyrido[1,2-a]pyrimidin-4-one Derivatives
This compound serves as a starting material for the synthesis of novel pyrido[1,2-a]pyrimidin-4-one derivatives, including those evaluated as SHP2 allosteric inhibitors [1] and antiplasmodial agents . Its 2-hydroxy group and 3-phenyl ring provide key sites for further functionalization, enabling the exploration of structure-activity relationships (SAR) within this pharmacologically relevant chemical space.
Building Block in Heterocyclic Chemistry
The compound's defined heterocyclic core makes it a valuable building block for the construction of more complex molecular architectures. Its use in synthetic protocols can yield ether derivatives and other functionalized analogs, contributing to the advancement of organic synthesis methodologies [2].
Reference Standard in Analytical Method Development
With a purity specification of 95% or greater from commercial suppliers , CAS 95533-95-2 can be employed as a reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) used to characterize novel pyrido[1,2-a]pyrimidin-4-one derivatives in pharmaceutical research settings.
[1] Bioorganic Chemistry, 2024, 151, 107661. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. View Source
[2] J. Mex. Chem. Soc. 2009, 53(2). Part 3.: Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one. View Source
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